Peroxynitrite Scavenging Ablation via Methylation
In a comparative mechanistic study, CAS 3240-60-6 (as the N3- and S-methylated derivative) exhibits a dramatically reduced protective effect against peroxynitrite-mediated tyrosine nitration in bovine serum albumin (BSA) and cytochrome c, compared to thione-containing antithyroid drugs. While the parent drugs methimazole (MMI), 6-n-propyl-2-thiouracil (PTU), and 6-methyl-2-thiouracil (MTU) show significant inhibition, the S- and Se-methylated analogs provide only a weak inhibitory effect [1].
| Evidence Dimension | Inhibition of peroxynitrite-mediated protein tyrosine nitration |
|---|---|
| Target Compound Data | Weak inhibition (qualitative observation by Western blot) |
| Comparator Or Baseline | Methimazole (MMI), 6-n-propyl-2-thiouracil (PTU), and 6-methyl-2-thiouracil (MTU) |
| Quantified Difference | Activity reduced from 'significant reduction' (thiones) to 'weak inhibitory effect' (S-methyl analog) |
| Conditions | Western blot analysis of 3-nitrotyrosine in BSA and cytochrome c treated with peroxynitrite (PN) |
Why This Matters
This confirms the compound’s utility as a chemically defined negative control, where its specific inactivity is a required baseline for validating the thione-dependent mechanism in peroxynitrite scavenging studies.
- [1] Bhabak, K. P.; Mugesh, G. Chem. Eur. J. 2010, 16, 1175-1185. View Source
